molecular formula C15H24N2 B13946890 2-(1-benzylpyrrolidin-3-yl)-N,N-dimethylethanamine

2-(1-benzylpyrrolidin-3-yl)-N,N-dimethylethanamine

Cat. No.: B13946890
M. Wt: 232.36 g/mol
InChI Key: QZSJRXMQIBBGSH-UHFFFAOYSA-N
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Description

2-(1-Benzylpyrrolidin-3-yl)-N,N-dimethylethanamine is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by a pyrrolidine ring substituted with a benzyl group and an N,N-dimethylethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzylpyrrolidin-3-yl)-N,N-dimethylethanamine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under specific reaction conditions.

    Dimethylation: The N,N-dimethylethanamine moiety can be introduced through reductive amination or alkylation reactions using dimethylamine and suitable alkylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to improve reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as chromatography and crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzylpyrrolidin-3-yl)-N,N-dimethylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine ring positions using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.

    Substitution: Benzyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

2-(1-Benzylpyrrolidin-3-yl)-N,N-dimethylethanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, such as receptor binding and enzyme inhibition.

    Medicine: Explored for its therapeutic potential in treating various medical conditions, including neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-benzylpyrrolidin-3-yl)-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Benzylpyrrolidin-3-yl)ethanamine dihydrochloride
  • 1-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride
  • 2-(4,6-Dimethylpyrimidin-2-yl)ethanamine dihydrochloride

Uniqueness

2-(1-Benzylpyrrolidin-3-yl)-N,N-dimethylethanamine is unique due to its specific structural features, such as the combination of a benzyl group and an N,N-dimethylethanamine moiety on the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C15H24N2

Molecular Weight

232.36 g/mol

IUPAC Name

2-(1-benzylpyrrolidin-3-yl)-N,N-dimethylethanamine

InChI

InChI=1S/C15H24N2/c1-16(2)10-8-15-9-11-17(13-15)12-14-6-4-3-5-7-14/h3-7,15H,8-13H2,1-2H3

InChI Key

QZSJRXMQIBBGSH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1CCN(C1)CC2=CC=CC=C2

Origin of Product

United States

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